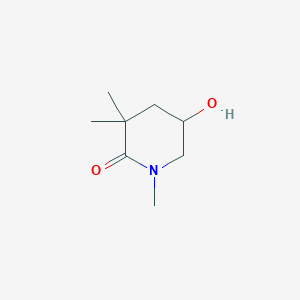
5-Hydroxy-1,3,3-trimethylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-1,3,3-trimethylpiperidin-2-one is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol This compound is a derivative of piperidin-2-one, a versatile building block in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,3,3-trimethylpiperidin-2-one can be achieved through several methods. One common approach involves the alkylation of piperidin-2-one derivatives. For instance, the hydroxyl group can be protected or unprotected during the alkylation process, which affects the consumption of reagents like s-BuLi (sec-butyllithium) and the diastereomeric excess of the product . The reaction typically involves the use of commercially available starting materials such as D-plenylglycinol and delta-valerolactone .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of readily available raw materials and optimized reaction conditions to ensure high yields and purity. The process may include steps such as protection and deprotection of functional groups, alkylation, and purification through techniques like flash chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-1,3,3-trimethylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydride (NaH) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-Hydroxy-1,3,3-trimethylpiperidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-1,3,3-trimethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its biological activity. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpiperidin-2-one: A similar compound with a methyl group at the 3-position, used in the synthesis of pharmaceuticals.
1-Methyl-2-pyridone: Another piperidone derivative with applications in medicinal chemistry.
Uniqueness
5-Hydroxy-1,3,3-trimethylpiperidin-2-one is unique due to the presence of the hydroxyl group at the 5-position and the trimethyl substitution pattern. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
5-hydroxy-1,3,3-trimethylpiperidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-8(2)4-6(10)5-9(3)7(8)11/h6,10H,4-5H2,1-3H3 |
Clave InChI |
KCTCZJXAPCOSPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CN(C1=O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-acetyloxy-4-hydroxy-6-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate](/img/structure/B14787831.png)
![3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-3aH-pyrrolo[2,3-b]pyridine;trihydrochloride](/img/structure/B14787838.png)
![Ir[dF(F)ppy]2(dtbbpy)PF6](/img/structure/B14787850.png)
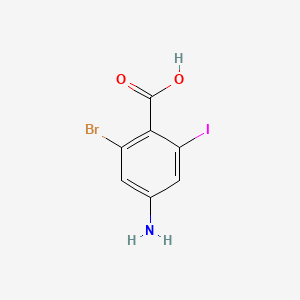
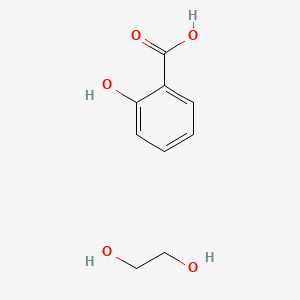
![2-[(1S)-1-aminoethyl]-5-chloro-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B14787878.png)
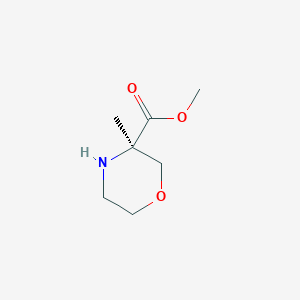
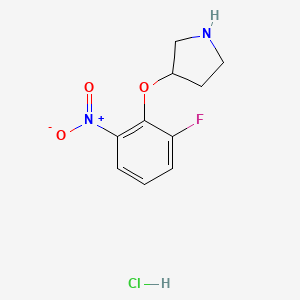
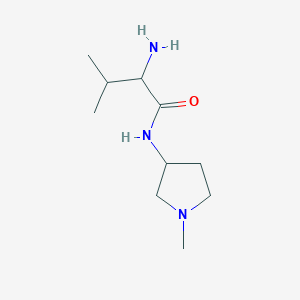
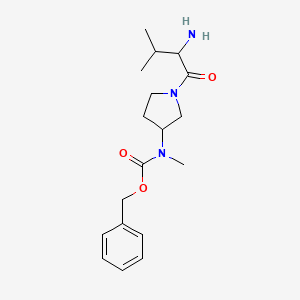
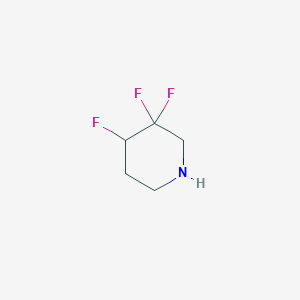
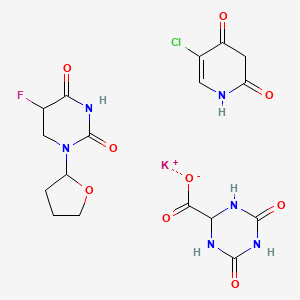
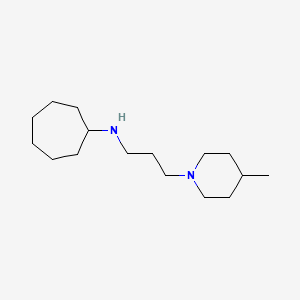
![[2-[(3,4-Dimethylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B14787938.png)
